Bis(4-ethylhexyl) maleate
Description
Historical Context and Evolution of Maleate (B1232345) Ester Research
The study of maleate esters is intrinsically linked to the broader history of organic synthesis and polymer chemistry. Maleic anhydride (B1165640), the precursor to maleate esters, has been a cornerstone of industrial organic chemistry for decades, primarily produced through the vapor-phase oxidation of hydrocarbons like n-butane or benzene. wikipedia.org The reactivity of the anhydride group allows for straightforward esterification reactions with a wide variety of alcohols, leading to the synthesis of a vast array of maleate esters. wikipedia.org
Early research into maleate esters was driven by their potential as monomers and comonomers in polymerization reactions. The presence of the carbon-carbon double bond in the maleate backbone provides a site for polymerization, leading to the formation of polyesters and other copolymers. researchgate.netnih.gov This functionality has been particularly significant in the development of unsaturated polyester (B1180765) resins (UPRs), which have been a focus of research since the mid-20th century. nih.gov
The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and chromatography, has been pivotal in advancing the understanding of maleate ester synthesis and reactivity. These methods allow for detailed characterization of the resulting esters and polymers, including the determination of isomeric purity and the extent of side reactions. mdpi.com
Significance of Bis(4-ethylhexyl) Maleate in Contemporary Chemical Paradigms
In the current chemical landscape, there is a significant emphasis on the development of sustainable and environmentally benign chemical processes and products. Bio-based platform molecules, such as itaconic, fumaric, and muconic acids, are increasingly being explored as alternatives to petroleum-derived starting materials for the synthesis of unsaturated polyesters. researchgate.netmdpi.com While this compound is traditionally synthesized from petrochemical sources, the principles governing its synthesis and reactivity are directly applicable to these more sustainable systems.
The significance of compounds like this compound lies in their function as plasticizers and reactive intermediates. As a diester with long, branched alkyl chains, it is expected to exhibit properties that make it suitable for use as a plasticizer, a substance added to a material to increase its flexibility, workability, and distensibility. The "ethylhexyl" portion of the molecule, in particular, contributes to its lipophilic nature. atamanchemicals.com
Furthermore, the unsaturation within the maleate moiety allows it to participate in various chemical transformations. For instance, it can undergo Michael addition reactions, where a nucleophile adds to the β-carbon of the α,β-unsaturated ester. researchgate.netresearchgate.net This reactivity is fundamental to many cross-linking processes used in the curing of polymers and the synthesis of more complex molecules.
Overview of Research Trajectories for Unsaturated Diesters
Current research on unsaturated diesters, including maleates, is following several key trajectories:
Asymmetric Catalysis: A major focus is the development of stereoselective methods for the synthesis and modification of unsaturated diesters. This includes the use of chiral catalysts to control the stereochemistry of reactions such as conjugate additions, leading to the formation of enantioenriched products. researchgate.net
Bio-based Monomers: There is a strong and growing interest in synthesizing unsaturated polyesters from bio-derivable platform molecules. researchgate.netmdpi.com Research in this area aims to create more sustainable alternatives to traditional plastics and resins.
Post-Polymerization Modification: The carbon-carbon double bond in unsaturated polyesters provides a handle for post-polymerization modification. researchgate.net This allows for the tailoring of polymer properties for specific applications, such as in tissue engineering and drug delivery.
Photochemical Deconjugation: The conversion of α,β-unsaturated esters to their β,γ-unsaturated isomers through photochemical deconjugation is another area of active investigation. acs.org This isomerization can alter the reactivity and properties of the diester.
Conceptual Frameworks for this compound Investigations
The investigation of this compound would be guided by established conceptual frameworks in organic chemistry. The synthesis would typically involve the esterification of maleic anhydride with 4-ethylhexanol, likely with an acid catalyst. wikipedia.org The reaction progress and product purity would be monitored using techniques like TLC, GC, and NMR.
The reactivity of this compound would be explored through the lens of its functional groups: the ester linkages and the carbon-carbon double bond. Hydrolysis of the ester groups, either under acidic or basic conditions, would yield maleic acid and 4-ethylhexanol. industrialchemicals.gov.au The double bond's reactivity would be investigated through reactions such as hydrogenation, halogenation, and, as mentioned, Michael additions.
A thorough characterization of this compound would involve a suite of analytical techniques to determine its physicochemical properties.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H36O4 |
| Molar Mass | 340.504 g/mol |
| Appearance | Colorless liquid |
| Density | 0.94 g/cm³ |
| Melting Point | -60 °C |
| Boiling Point | 156 °C |
| Solubility in Water | 0.036 mg/L at 20 °C |
| Flash Point | 185 °C |
This data is for the closely related isomer Bis(2-ethylhexyl) maleate and is expected to be similar for this compound. wikipedia.org
Spectroscopic Data
The structural elucidation of this compound would rely heavily on spectroscopic methods.
¹H NMR Spectroscopy: The proton NMR spectrum would provide key information about the different types of protons in the molecule. The vinylic protons on the double bond would appear as a characteristic signal, and the various protons of the 4-ethylhexyl groups would give rise to a complex pattern of signals in the aliphatic region. chemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, and the various sp³ hybridized carbons of the alkyl chains.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching of the ester groups and the C=C stretching of the alkene. nist.gov
Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. nist.gov
Structure
2D Structure
Properties
Molecular Formula |
C20H36O4 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
bis(4-ethylhexyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C20H36O4/c1-5-17(6-2)11-9-15-23-19(21)13-14-20(22)24-16-10-12-18(7-3)8-4/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13- |
InChI Key |
IMVQWUPJOAETMH-YPKPFQOOSA-N |
Isomeric SMILES |
CCC(CC)CCCOC(=O)/C=C\C(=O)OCCCC(CC)CC |
Canonical SMILES |
CCC(CC)CCCOC(=O)C=CC(=O)OCCCC(CC)CC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering of Bis 4 Ethylhexyl Maleate
Esterification Pathways for Bis(4-ethylhexyl) Maleate (B1232345) Synthesis
Direct esterification involves the reaction of maleic acid with 4-ethylhexanol. This reaction is a reversible equilibrium process that requires a catalyst, typically a strong acid, to proceed at a reasonable rate. The formation of water as a byproduct necessitates its continuous removal from the reaction mixture to shift the equilibrium towards the formation of the diester product, thereby maximizing the yield. This is often accomplished by azeotropic distillation using a solvent like toluene (B28343) or by carrying out the reaction under vacuum. evitachem.comgoogle.com
While conceptually straightforward, this method is often less favored in industrial practice compared to the anhydride (B1165640) route due to potential side reactions and the management of the water byproduct.
Transesterification offers an alternative pathway for the synthesis of Bis(4-ethylhexyl) maleate. This method involves the reaction of a simple dialkyl maleate, such as dimethyl maleate or diethyl maleate, with 4-ethylhexanol in the presence of a catalyst. The driving force for the reaction is the removal of the more volatile alcohol (methanol or ethanol) byproduct, which shifts the equilibrium toward the desired product.
The reaction proceeds as follows: Dimethyl Maleate + 2 (4-Ethylhexanol) ⇌ this compound + 2 Methanol
Kinetic studies on analogous transesterification reactions, such as the synthesis of palm oil-based ethylhexyl esters from methyl esters and 2-ethylhexanol, show that the reaction can be very efficient. researchgate.netjst.go.jp Using an excess of the heavier alcohol and applying a vacuum to remove the lighter alcohol can lead to high conversions (over 98%) in a short time. researchgate.netjst.go.jp This method can be advantageous as it may proceed under milder conditions compared to direct esterification from the acid or anhydride.
The most common and industrially significant method for producing this compound is the esterification of maleic anhydride with 4-ethylhexanol. evitachem.comwikipedia.org This process occurs in two distinct stages:
Monoesterification: The first step is a rapid, exothermic, and essentially non-catalytic reaction where one molecule of maleic anhydride reacts with one molecule of 4-ethylhexanol. This reaction opens the anhydride ring to form Mono(4-ethylhexyl) maleate. This stage proceeds quickly, often just by dissolving the anhydride in the alcohol at temperatures below 100°C. researchgate.net
Diesterification: The second stage is the slower, reversible esterification of the monoester with a second molecule of 4-ethylhexanol to form the final product, this compound, and water. researchgate.net This step requires a catalyst and elevated temperatures to proceed efficiently. researchgate.neticm.edu.pl
This route is often preferred due to the high reactivity of maleic anhydride and the clear two-stage nature of the reaction, which allows for better process control. researchgate.net A solvent such as toluene is frequently used as a water-carrying agent to facilitate the removal of water during the second stage. evitachem.comgoogle.com
Catalysis in this compound Production
Catalysis is crucial for the economical production of this compound, particularly for the second, slower stage of esterification. The choice of catalyst affects reaction rates, operating temperatures, and the potential for side reactions and corrosion.
Homogeneous catalysts are dissolved in the reaction medium, providing excellent contact with the reactants. Acidic catalysts are predominantly used for this esterification.
Sulfuric Acid (H₂SO₄) Concentrated sulfuric acid is a traditional and widely used homogeneous catalyst for the synthesis of dialkyl maleates due to its low cost and high activity. google.comgoogle.com It effectively protonates the carboxylic acid group of the monoester, making it more susceptible to nucleophilic attack by the alcohol. smolecule.com
Kinetic studies on the synthesis of the isomeric Bis(2-ethylhexyl) maleate show that the second stage of the reaction, when catalyzed by sulfuric acid, is first-order with respect to the monoester concentration. researchgate.net The reaction rate is also directly proportional to the concentration of the sulfuric acid catalyst. researchgate.net However, the use of sulfuric acid is associated with several drawbacks, including significant environmental pollution, severe corrosion of equipment, and the need for extensive post-reaction neutralization and purification steps, which complicates the process. google.com
Phosphotungstic Acid (H₃PW₁₂O₄₀) Heteropolyacids, such as phosphotungstic acid (PTA), have emerged as highly effective and more environmentally benign alternatives to conventional mineral acids. researcher.life PTA is a strong Brønsted acid that demonstrates high catalytic activity in esterification reactions. researchgate.net
Studies on the esterification of maleic anhydride with various alcohols have shown that phosphotungstic acid is a highly active catalyst, in some cases more active than sulfuric acid. icm.edu.plresearcher.life A key advantage of heteropolyacids is that they are less corrosive and can often be recovered and reused, although their homogeneous application can still present separation challenges. google.comresearchgate.net A patent for a similar process using a titanium-substituted phosphotungstate catalyst highlights the benefits of high esterification rates (up to 95%), smaller catalyst quantities, and recyclability. evitachem.comgoogle.com
The table below summarizes typical reaction conditions for the synthesis of Bis(2-ethylhexyl) maleate, which are analogous to the synthesis of the 4-ethylhexyl isomer, using different acidic homogeneous catalysts.
| Parameter | Sulfuric Acid Catalysis | Heteropolyacid Catalysis (Ti-PTA derivative) |
| Reactants | Maleic Anhydride, 2-Ethylhexanol | Maleic Anhydride, 2-Ethylhexanol |
| Molar Ratio (Anhydride:Alcohol) | 1:2.8 to 1:3.2 | 1:2.1 to 1:3.5 |
| Catalyst Dosage | 6% to 8% of maleic anhydride mass | 0.15% to 0.65% of total feed mass |
| Solvent | - | Toluene (25% to 50% of total feed) |
| Temperature | Reflux (80°C to 90°C) | Reflux |
| Reaction Time | ~3 hours | 2 to 4 hours |
| Yield/Conversion | High conversion | Esterification rate up to 95% |
| Reference | google.com | google.com |
Homogeneous Catalysis Systems
Organometallic Catalysts (e.g., Titanium Alkoxides)
No specific studies detailing the use of titanium alkoxides or other organometallic catalysts for the synthesis of this compound were identified. Research on the related bis(2-ethylhexyl) maleate shows that organometallic catalysts like tetrabutyl titanate are used, and the reaction kinetics are influenced by the choice of catalyst. For instance, with tetrabutyl titanate, the esterification of maleic anhydride with 2-ethylhexanol is reported to be second order with respect to the acid and alcohol. researchgate.netresearchgate.net
Heterogeneous Catalysis Systems
Solid Acid Catalysts (e.g., Ion Exchange Resins, Composite Fly Ash)
Specific data on the application of ion exchange resins or composite fly ash for the production of this compound is not available. For other maleate esters, ion exchange resins such as those with sulfonic acid groups (e.g., Amberlyst, Dowex) are widely used as solid acid catalysts to avoid byproducts and facilitate catalyst recovery. researcher.life For example, the esterification of maleic anhydride with n-octyl alcohol has been studied using Dowex resin, showing first-order kinetics. researchgate.net
Recoverable and Reusable Catalyst Systems
While the principle of using recoverable and reusable catalysts is a key driver in modern chemical synthesis, no literature specifically documenting such systems for this compound production was found. For the synthesis of other dialkyl maleates, catalysts like heteropolyacids and solid superacids have been shown to be recyclable. google.com For instance, a heteropolyacid catalyst used for bis(2-ethylhexyl) maleate synthesis was noted for its recyclability. google.com
Reaction Kinetics and Mechanistic Investigations of this compound Formation
Kinetic Modeling of Esterification Reactions
There are no specific kinetic models published for the esterification of maleic anhydride with 4-ethylhexanol. Kinetic studies for similar reactions, such as with 2-ethylhexanol, have been performed and modeled. These models are typically pseudo-homogeneous or follow Eley-Rideal mechanisms depending on the catalyst system. epa.gov
Determination of Reaction Order and Activation Energy
Without experimental data, the reaction order and activation energy for the formation of this compound cannot be provided. For comparison, the activation energy for the synthesis of other maleate esters using heterogeneous catalysts has been determined; for example, the value for a surfactant derived from maleic anhydride and 4-tert-butylbenzyl alcohol was found to be 55.62 kJ/mol. researchgate.net
Until specific research is conducted and published on this compound, a detailed and data-driven analysis as per the requested outline is not feasible.
Analysis of Multi-Stage Reaction Sequences (e.g., Monoester to Diester Conversion)
The synthesis of this compound from maleic anhydride and 4-ethylhexanol proceeds through a distinct two-stage reaction sequence. researchgate.neticm.edu.pl This multi-stage nature is a critical aspect of its reaction engineering.
The first stage involves the rapid and practically irreversible formation of the monoester, mono-(4-ethylhexyl) maleate. researchgate.neticm.edu.pl This reaction is exothermic and occurs readily when maleic anhydride is dissolved in 4-ethylhexanol, even at temperatures below 100°C, and typically does not require a catalyst. researchgate.net
Stage 1: Monoesterification
Maleic Anhydride + 4-Ethylhexanol → Mono-(4-ethylhexyl) maleate
Stage 2: Diesterification
Mono-(4-ethylhexyl) maleate + 4-Ethylhexanol ⇌ this compound + Water
This sequential reaction mechanism means that process control must be adapted for two different kinetic profiles: an initial fast, non-catalytic phase followed by a slower, catalytic, equilibrium-limited phase. researchgate.neticm.edu.pl
Influence of Reaction Parameters on Reaction Rate
The rate of this compound synthesis is significantly influenced by several key reaction parameters, primarily temperature and the presence and type of catalyst.
Temperature: The reaction rate increases with temperature, as described by the Arrhenius equation. icm.edu.pl Kinetic studies on analogous dialkyl maleates demonstrate a clear correlation between higher temperatures and faster reaction rates. icm.edu.plresearcher.life For instance, in the synthesis of dibutyl maleate, reactions were carried out in a temperature range of 383–413 K (110–140°C). icm.edu.pl However, excessively high temperatures can promote undesirable side reactions, such as the isomerization of the maleate to the fumarate (B1241708) form or product degradation. atamanchemicals.comsmolecule.com Optimal temperature control is therefore essential for maximizing the reaction rate while maintaining product purity. smolecule.com
Catalyst: The second stage of esterification (monoester to diester) is slow and requires a catalyst to achieve a reasonable reaction rate. researchgate.neticm.edu.pl A variety of acid catalysts are effective, including:
Homogeneous Catalysts: Sulfuric acid is a common and effective catalyst, though it can lead to equipment corrosion and requires neutralization steps during product workup. researchgate.netgoogle.com Para-toluenesulfonic acid (p-TsA) is another widely used homogeneous catalyst. evitachem.com
Heterogeneous Catalysts: To overcome the issues associated with homogeneous catalysts, solid acid catalysts have been developed. These include ion-exchange resins (e.g., Dowex 50WX8), sulfated zirconia, and composite solid acids derived from materials like fly ash. icm.edu.plresearchgate.net Heteropolyacids have also been shown to be highly active, recyclable catalysts that result in high esterification rates. google.com
Organometallic Catalysts: Amphoteric catalysts like tetrabutyl titanate have also been studied, although they may result in slower reaction kinetics compared to strong acids. researchgate.net
Kinetic investigations show that the reaction rate is often directly proportional to the catalyst concentration. researchgate.net For example, the esterification of maleic anhydride with hexan-1-ol in the presence of sulfuric acid showed a direct relationship between the reaction rate and the catalyst concentration. researchgate.net The choice of catalyst has a profound impact on the reaction kinetics, with studies on similar esters showing phosphotungstic acid to be a particularly active catalyst. icm.edu.pl
Process Optimization and Scalability for this compound Synthesis
Optimizing the synthesis of this compound for industrial-scale production involves careful management of reactant ratios, process conditions, and reactor design to maximize yield, purity, and efficiency.
Optimization of Molar Ratios and Reactant Concentrations
The stoichiometry of the esterification reaction requires two moles of alcohol per mole of maleic anhydride. However, to shift the reaction equilibrium towards the product side, an excess of the alcohol (4-ethylhexanol) is typically used. smolecule.comresearchgate.net This excess in reactant concentration helps to drive the conversion of the monoester to the diester. smolecule.com
The optimal molar ratio of alcohol to maleic anhydride is a key parameter for process optimization. Ratios ranging from 2.1:1 to 5:1 have been investigated in related processes. icm.edu.plgoogle.com For the synthesis of di-2-ethylhexyl maleate, an optimal molar ratio of 2.5:1 (2-ethylhexanol to maleic anhydride) was identified in one study. researchgate.net Another patent suggests a broader range of 1:2.1 to 1:3.5 (maleic anhydride to alcohol) to achieve high esterification rates. google.com Using a significant excess of alcohol can also compensate for any that is lost during azeotropic distillation. smolecule.com
| Product | Molar Ratio (Alcohol:Anhydride) | Catalyst | Temperature | Reaction Time | Yield/Esterification Rate | Reference |
|---|---|---|---|---|---|---|
| Di-2-ethylhexyl maleate | 2.5:1 | Composite solid acid (6% mass fraction) | Not specified | 6.0 h | 96.2% | researchgate.net |
| Di-2-ethylhexyl maleate | 2.1:1 to 3.5:1 | Heteropolyacid | Reflux | 2-4 h | Up to 99.6% | google.com |
| Dibutyl maleate | 2.2:1 to 5:1 | Sulfuric acid, Dowex 50WX8, etc. | 110-140°C | Not specified | Not specified | icm.edu.pl |
Temperature and Pressure Control in Esterification Processes
Precise temperature control is critical for both reaction rate and product quality. The esterification is typically conducted at elevated temperatures, often at the reflux temperature of the reaction mixture, which can be around 150°C when a solvent like toluene is used. evitachem.com The optimal temperature range for the synthesis of the similar bis(2-ethylhexyl) fumarate is cited as 105°C to 120°C. smolecule.com Maintaining the temperature within an optimal window ensures a high reaction rate without causing thermal degradation of the reactants or products. smolecule.com
Pressure control is primarily important during the purification stage. After the reaction is complete, the final product, this compound, is often purified by distillation under reduced pressure. google.comevitachem.com This allows for the separation of the high-boiling point ester from any unreacted starting materials or lighter by-products at a lower temperature, thereby preventing thermal decomposition. smolecule.com
Strategies for By-product Removal and Reaction Equilibrium Shift (e.g., Azeotropic Distillation)
The esterification of the monoester to the diester is a reversible reaction that produces water as a by-product. researchgate.neticm.edu.pl According to Le Chatelier's principle, the continuous removal of this water is essential to shift the equilibrium towards the formation of the this compound product, thereby achieving a high conversion rate. acs.org
The most common industrial strategy for water removal is azeotropic distillation. acs.orggoogleapis.com This involves adding an inert solvent, known as a water-entrainer, to the reaction mixture. researchgate.net Solvents like toluene or xylene are frequently used because they form a low-boiling azeotrope with water. google.comevitachem.comresearchgate.net The process works as follows:
The reaction is heated to the boiling point of the azeotrope.
The water-entrainer vapor mixture is distilled off and passed through a condenser.
In a specialized piece of glassware, such as a Dean-Stark apparatus, the condensed liquid separates into two phases: an upper organic layer (the entrainer) and a lower aqueous layer.
The entrainer is continuously returned to the reaction flask, while the water is collected and removed from the system. chemicalbook.com
This method effectively removes the water by-product, driving the reaction to near completion. researchgate.netacs.org The amount of entrainer used is also an optimizable parameter; one study noted using xylene at 42% of the 2-ethylhexanol volume. researchgate.net
Design and Performance of Reactor Systems
The choice of reactor is crucial for scalability, efficiency, and process control.
For laboratory-scale synthesis, a standard setup consists of a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a Dean-Stark trap for azeotropic water removal. google.comevitachem.com
For industrial and optimized production, more advanced reactor systems are employed:
Semi-Batch Reactors: These reactors are commonly used for esterification kinetics studies and pilot-scale production. researchgate.neticm.edu.pl Reactants can be added incrementally, allowing for better temperature and concentration control throughout the multi-stage reaction.
Continuous Flow Reactors: For large-scale industrial synthesis, continuous flow reactors offer significant advantages in process intensification. smolecule.com These systems, which can include packed bed reactors with solid acid catalysts or microreactors, allow for better heat and mass transfer, reduced reaction times, smaller reactor volumes, and improved safety and consistency compared to batch processes. smolecule.combeilstein-journals.org Flow reactors operating at elevated temperatures can achieve quantitative conversions in minutes rather than hours. smolecule.com
Reactive Distillation Columns: In this advanced configuration, the reaction and separation occur within the same unit. The column is designed so that the esterification reaction takes place in a specific section, while the water by-product is continuously removed from the top of the column and the heavier ester product is collected at the bottom. This design can be highly efficient for equilibrium-limited reactions.
Thin-Film or Wiped-Film Evaporators: For solvent-free systems, which can become highly viscous, thin-film evaporators can improve heat transfer and facilitate the removal of water under vacuum, reducing the risk of localized overheating and side reactions. smolecule.com
The performance of these reactor systems is judged by their ability to maintain optimal temperature, facilitate efficient water removal, handle potentially viscous media, and achieve high space-time yields. smolecule.comsmolecule.com
Chemical Reactivity and Transformation Pathways of Bis 4 Ethylhexyl Maleate
Reactions Involving the Maleate (B1232345) Moiety
The core reactivity of bis(4-ethylhexyl) maleate is centered on the maleate functional group. The carbon-carbon double bond and the adjacent ester functionalities are the primary sites for chemical transformations.
The carbon-carbon double bond in this compound is electron-rich, making it susceptible to electrophilic addition reactions. savemyexams.comlibretexts.org In a typical electrophilic addition, an electrophile is attracted to the π-electron cloud of the double bond, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile to yield a saturated product. libretexts.org
Conversely, the presence of two electron-withdrawing carboxyl groups makes the double bond electron-deficient, activating it for nucleophilic conjugate addition, also known as a Michael addition. wikipedia.org In this type of reaction, a nucleophile attacks one of the β-carbons of the double bond, leading to a resonance-stabilized enolate intermediate that is subsequently protonated. wikipedia.org
A significant industrial reaction that falls under this category is the addition of sodium bisulfite across the double bond of bis(2-ethylhexyl) maleate to produce dioctyl sodium sulfosuccinate (B1259242) (DOSS), a widely used surfactant and stool softener. wikipedia.orgcir-safety.org This transformation involves the nucleophilic attack of the bisulfite ion on the activated double bond. cir-safety.org
| Reaction Type | Reagent | Product Type | Mechanism Principle |
| Electrophilic Addition | Halogen Acids (HX) | Halogenated Alkane Derivative | The π-bond attacks the electrophilic hydrogen, forming a carbocation intermediate that is then attacked by the halide anion. libretexts.org |
| Nucleophilic Conjugate Addition | Amines, Enolates, Cyanides | Saturated Carbonyl Compound | The nucleophile attacks the β-carbon of the α,β-unsaturated system, forming a resonance-stabilized enolate intermediate. wikipedia.org |
| Sulfonation | Sodium Bisulfite | Sulfosuccinate Ester | Nucleophilic addition of bisulfite across the electron-deficient double bond, leading to saturation. cir-safety.org |
This table provides a generalized overview of potential addition reactions.
The electron-deficient double bond of this compound can serve as an excellent dienophile ("diene-loving") in Diels-Alder reactions. The Diels-Alder reaction is a powerful [4+2] cycloaddition that occurs between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com This reaction is highly valued in organic synthesis for its ability to form two new carbon-carbon bonds simultaneously and with high stereochemical control. wikipedia.org
Research has demonstrated the participation of bis(2-ethylhexyl) maleate in such reactions. For instance, it has been used as a dienophile in a [4+2] cycloaddition reaction with myrcene, a naturally occurring diene. researchgate.net In other synthetic applications, dialkyl maleates react with the bay region of polycyclic aromatic hydrocarbons like perylene (B46583) in the presence of an oxidant to achieve core expansion. mdpi.com
Table 1: Examples of Diels-Alder Reactions with Maleate Dienophiles
| Diene | Dienophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Myrcene | Bis(2-ethylhexyl) maleate | Microwave irradiation, THF solvent | Myrcene-maleate adduct | researchgate.net |
This compound, a cis-isomer, can be converted to its more thermodynamically stable trans-isomer, bis(4-ethylhexyl) fumarate (B1241708). This isomerization can be induced thermally or through catalysis. smolecule.com The conversion is of significant industrial interest as the fumarate derivatives often possess different and desirable properties for applications such as plasticizers.
Various catalytic systems have been developed to facilitate this transformation efficiently. These catalysts often work by promoting a temporary addition-elimination sequence across the double bond or by facilitating rotation around the single bond in a transient intermediate. A patented method describes the use of halides of sulfur or phosphorus acids, such as phosphorus oxychloride or thionyl chloride, to catalyze the isomerization of dialkyl maleates to dialkyl fumarates at temperatures between 50°C and 150°C. google.com More recent research has also explored the use of zwitterionic organocatalysts for this purpose. researchgate.net
Table 2: Catalysts for Maleate to Fumarate Isomerization
| Catalyst Type | Specific Example | Temperature Range | Key Feature | Reference |
|---|---|---|---|---|
| Acid Halide | Phosphorus Oxychloride | 80 - 110 °C | Effective at low molar ratios (0.001 to 0.05 mole per mole of ester). | google.com |
| Acid Halide | Thionyl Chloride | 80 - 110 °C | Another effective halide-based catalyst for the isomerization process. | google.com |
| Organocatalyst | Zwitterions | Not specified | Functions via nonclassical hydrogen bonding to stabilize the Michael adduct intermediate. | researchgate.net |
Derivatization and Functionalization Strategies
Beyond reactions at the double bond, the ester groups and alkyl chains offer further opportunities for modifying the molecule's structure and properties.
The ester linkages in this compound are susceptible to cleavage via hydrolysis and transesterification.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed, breaking the molecule down into its constituent parts: maleic acid and 4-ethylhexanol. evitachem.comevitachem.com This reaction is the reverse of the esterification process used to synthesize the compound.
Transesterification: This reaction involves the exchange of the alkyl group of the ester with that of another alcohol. evitachem.comsmolecule.com For example, reacting this compound with a different alcohol (e.g., methanol) in the presence of a suitable catalyst would yield dimethyl maleate and 4-ethylhexanol. Kinetic studies of transesterification reactions involving 2-ethylhexanol show that the process is often reversible and can be driven to completion by using an excess of the reactant alcohol or by removing the alcohol byproduct. researchgate.net
Table 3: Kinetic Data for a Representative Transesterification Reaction
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (kJ·mol⁻¹) |
|---|---|---|
| 70 | 0.44 | 15.6 |
| 80 | 0.51 | 15.6 |
| 90 | 0.57 | 15.6 |
| 100 | 0.61 | 15.6 |
| 110 | 0.66 | 15.6 |
Data adapted from a kinetic study on the transesterification of palm oil methyl ester with 2-ethylhexanol, representative of reactions involving this alcohol. researchgate.net
While the saturated 4-ethylhexyl alkyl chains are generally less reactive than the maleate moiety, their structure is crucial to the physical properties of the molecule. The "modification" of these chains is often achieved by synthesizing the maleate diester with different alcohols to begin with, thereby tuning its properties.
Research into greener plasticizers has highlighted the significant impact of the alkyl chain's structure on the final properties of maleate diesters. researchgate.net A key study compared the performance of bis(2-ethylhexyl) maleate (DEHM), which has branched alkyl chains, with maleates possessing linear (unbranched) alkyl chains of varying lengths. It was found that while branching had little effect on the glass transition temperature reduction efficiency, it dramatically hindered biodegradation. Maleates with linear side chains showed acceptable rates of hydrolysis by soil bacteria, whereas the branched DEHM showed almost no degradation. researchgate.net This demonstrates that modifying the alkyl chain from a branched to a linear structure can be a critical functionalization strategy for designing more environmentally benign chemicals.
Table 4: Effect of Alkyl Chain Structure on Maleate Diester Properties
| Compound | Alkyl Chain Structure | Plasticization Efficiency | Biodegradation Rate | Reference |
|---|---|---|---|---|
| Bis(2-ethylhexyl) maleate (DEHM) | Branched C8 | High | Almost none | researchgate.net |
| Dihexyl maleate (DHM) | Linear C6 | High | Acceptable hydrolysis | researchgate.net |
Reactions for the Formation of Sulfosuccinate Derivatives
The most prominent reaction involving this compound is its conversion to the corresponding sulfosuccinate. This transformation is of significant industrial importance as it is the primary route to producing dioctyl sodium sulfosuccinate (DOSS), a widely used anionic surfactant. atamankimya.comwikipedia.orgatamanchemicals.com The fundamental reaction is the addition of a bisulfite salt across the electron-deficient carbon-carbon double bond of the maleate ester. atamankimya.comcontaminantdb.ca
The process, known as sulfonation, typically involves reacting this compound with an aqueous solution of a sulfite-ion-generating salt, such as sodium bisulfite, sodium sulfite, or sodium metabisulfite. google.comchemicalbook.com The reaction is generally carried out by heating the mixture, often under reflux, to facilitate the nucleophilic addition of the bisulfite anion to the double bond. atamankimya.comgoogle.comchemicalbook.com
The reaction proceeds as follows: −CH=CH− + HSO₃⁻ → −CH(SO₃⁻)−CH₂−
This addition breaks the double bond and incorporates a sulfonate group into the molecule's backbone, transforming the non-ionic maleate into an anionic sulfosuccinate. chemicalbook.com Solvents such as lower alcohols (e.g., ethanol, propanol) are often included in the reaction medium to ensure the miscibility of the reactants and to maintain a liquid state throughout the process. google.com
Detailed research and patents have outlined various conditions to optimize the yield and purity of the resulting dialkyl sulfosuccinate.
Table 1: Typical Reaction Conditions for the Sulfonation of Dialkyl Maleates
| Parameter | Condition | Source(s) |
|---|---|---|
| Sulfonating Agent | Sodium bisulfite, sodium metabisulfite | atamankimya.comgoogle.comchemicalbook.com |
| Reaction Medium | Aqueous, often with a co-solvent | google.com |
| Co-Solvent | Lower alcohols (e.g., ethanol, n-propanol) | google.comgoogle.com |
| Temperature | Typically >85°C, often at reflux (e.g., 90-104°C) | google.comchemicalbook.comgoogle.com |
| Catalyst | Can be initiated by free-radical forming compounds (e.g., AIBN) | google.com |
| Reaction Time | 2.5 to 4.5 hours, or until completion is indicated by a clear solution | google.comgoogle.com |
Hydrolytic Degradation Pathways of this compound
The ester linkages in this compound are susceptible to hydrolysis, a degradation pathway that breaks the molecule down into its constituent components. This process is highly relevant to its environmental persistence and metabolic fate. industrialchemicals.gov.aueuropa.eu
Mechanism of Hydrolysis in Aqueous Media
Hydrolysis of this compound can occur under both acidic and basic conditions in the presence of water. evitachem.com The reaction involves the nucleophilic attack of a water molecule (in acid-catalyzed hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed hydrolysis) on the carbonyl carbon of the ester group.
Acid-Catalyzed Hydrolysis : This is a reversible, multi-step process. The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic and susceptible to attack by water. This is a consecutive reaction, where one ester group is hydrolyzed first, followed by the second. ias.ac.in
Base-Catalyzed (Saponification) : This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis. For diesters like this compound, the alkaline hydrolysis can be mechanistically complex. ias.ac.in
Studies on analogous compounds like diethyl maleate show that hydrolysis proceeds as a consecutive first-order reaction, with the hydrolysis of the first ester group occurring at a different rate than the second. ias.ac.in
Identification and Characterization of Hydrolysis Products
The complete hydrolysis of this compound yields its parent alcohol and acid. evitachem.com The primary degradation products are:
4-Ethylhexanol : The alcohol component released from the ester linkage.
Maleic Acid : The dicarboxylic acid backbone. industrialchemicals.gov.aueuropa.euevitachem.com
Incomplete or partial hydrolysis results in the formation of Mono(4-ethylhexyl) maleate , where only one of the two ester bonds has been cleaved. evitachem.comgoogle.com This monoester is an intermediate product in the degradation pathway to maleic acid.
Factors Influencing Hydrolytic Stability
The rate and extent of hydrolysis are governed by several factors related to both the molecule's structure and its environment.
Table 2: Factors Affecting the Hydrolytic Stability of this compound
| Factor | Influence on Stability | Description | Source(s) |
|---|---|---|---|
| pH | Decreased in acidic or alkaline conditions | Stability is lowest under strong acidic or basic conditions which catalyze the hydrolysis reaction. Neutral solutions are more stable. | atamankimya.comevitachem.com |
| Steric Hindrance | Increased stability | The branched structure of the 4-ethylhexyl group provides significant steric hindrance around the ester bond, which protects it from nucleophilic attack and thus enhances hydrolytic stability compared to linear alkyl esters. | researchgate.netresearchgate.net |
| Temperature | Decreased stability with increasing temperature | Higher temperatures increase the rate of the hydrolysis reaction. | zslubes.com |
| Presence of Catalysts | Decreased stability | Residual acidic catalysts from the manufacturing process can significantly accelerate hydrolytic degradation. | zslubes.com |
| Moisture Content | Decreased stability | As water is a reactant in hydrolysis, its availability is a key rate-limiting factor. | researchgate.net |
| Solvent System | Stability varies | The composition of the solvent medium can significantly alter hydrolysis rates. Studies on diethyl maleate showed that changing the dioxane-water ratio had a profound effect on the reaction kinetics. | ias.ac.in |
Oxidative and Reductive Transformations
The unsaturated C=C double bond in the maleate backbone is a potential site for oxidative and reductive reactions.
Oxidation Mechanisms of Unsaturated Esters
The oxidation of unsaturated esters like this compound primarily involves the carbon-carbon double bond. This process is often a complex free-radical chain reaction, particularly relevant to the compound's stability during storage and in high-temperature applications. fao.org
The general mechanism for the oxidation of unsaturated organic compounds involves three main stages:
Initiation : Formation of free radicals, often promoted by initiators such as heat, light (UV radiation), or the presence of transition metal ions (e.g., iron, copper). fao.org
Propagation : The initial radical attacks the C=C double bond, leading to the formation of various peroxy radicals and hydroperoxides. This can lead to a chain reaction that cleaves the double bond.
Termination : Radicals combine to form stable, non-radical products.
The oxidative cleavage of the C=C bond in maleate esters can lead to the formation of smaller carboxylic acids and aldehydes. beilstein-journals.org However, dialkyl maleates are generally considered to be relatively stable against oxidation unless subjected to severe conditions. mdpi.com The oxidative stability is heavily dependent on the presence of β-hydrogens in the alcohol moiety, but for unsaturated esters, the double bond is the more reactive site. zslubes.com Studies on the photo-catalyzed conversion of maleate esters have also shown that isomerization to the more stable fumarate ester can occur, which represents another transformation pathway for the double bond. beilstein-journals.org
Reduction Chemistry of Maleate Esters
The reduction of maleate esters, such as this compound, is a significant transformation that can proceed through several pathways, primarily involving the carbon-carbon double bond and the two ester carbonyl groups. The specific products obtained depend on the reducing agent employed and the reaction conditions. The primary reduction products are the corresponding saturated succinate (B1194679) esters, and further reduction can yield diols.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for the reduction of the carbon-carbon double bond in maleate esters to produce the corresponding succinates. epo.orgwikipedia.org This process is typically carried out using heterogeneous catalysts at elevated temperatures and pressures.
Hydrogenation to Succinates: The primary reaction in the catalytic hydrogenation of maleate esters is the saturation of the carbon-carbon double bond to form the corresponding dialkyl succinate. For instance, dimethyl maleate is hydrogenated to dimethyl succinate. google.com This transformation is a key step in various industrial processes. epo.org A variety of catalysts are effective for this transformation, with copper-based catalysts being common. mdpi.com
Further Hydrogenolysis to Diols and Other Products: Under more forcing conditions and with appropriate catalysts, the resulting succinate ester can undergo further reduction (hydrogenolysis) of the ester groups to form 1,4-butanediol (B3395766), with γ-butyrolactone (GBL) and tetrahydrofuran (B95107) (THF) as potential co-products or intermediates. mdpi.comresearchgate.net Copper-zinc oxide catalysts have been shown to be effective for the hydrogenolysis of dimethyl maleate to 1,4-butanediol and γ-butyrolactone. researchgate.net The reaction proceeds via the formation of the saturated ester, dimethyl succinate. researchgate.net The choice of catalyst and reaction conditions, such as temperature and pressure, can be tailored to favor the formation of either the succinate or the diol. mdpi.comresearchgate.net For example, a Cu/ZnO catalyst with a low copper content was found to be highly active for the conversion of dimethyl maleate. researchgate.net The addition of basic promoters to Cu/SiO2 catalysts can influence the selectivity towards GBL. mdpi.com
Homogeneous Catalysis: In addition to heterogeneous systems, homogeneous catalysts, such as ruthenium-phosphine complexes, have been developed for the hydrogenation of maleate esters. acs.orgdur.ac.uk These catalysts can operate under milder conditions and offer high selectivity. For example, a Ru(acac)3/TriphosPh system has been used for the reduction of dimethyl maleate. acs.org
Metal Hydride Reduction
Metal hydrides are powerful reducing agents capable of reducing both the carbon-carbon double bond and the ester functional groups of α,β-unsaturated esters like this compound. The outcome of the reduction is highly dependent on the specific hydride reagent used.
Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a strong, non-selective reducing agent that will typically reduce both the double bond and the ester groups of a maleate ester to yield a saturated diol. organicchemistrydata.orgmasterorganicchemistry.com LiAlH₄ is known to reduce esters to primary alcohols. organicchemistrydata.orgdalalinstitute.com The reaction proceeds through the addition of a hydride ion to the carbonyl carbon. dalalinstitute.com For α,β-unsaturated esters, both 1,2- and 1,4-addition can occur. dalalinstitute.com
Reduction with Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder reducing agent than LiAlH₄. While it readily reduces aldehydes and ketones, it is generally slow to react with esters. masterorganicchemistry.com However, in the case of α,β-unsaturated esters, NaBH₄ can, under certain conditions, selectively reduce the carbon-carbon double bond, particularly when it is in conjugation with the carbonyl group. dalalinstitute.com The reduction of the ester group to the alcohol is much slower.
Modified Aluminum Hydrides: More sterically hindered and less reactive aluminum hydride reagents have been developed to achieve greater selectivity. For example, Diisobutylaluminum hydride (DIBAL-H) can be used for the partial reduction of esters to aldehydes at low temperatures. organicchemistrydata.org Lithium tri-tert-butoxyaluminum hydride (LTBA) is another bulky reagent that can selectively reduce aldehydes and ketones in the presence of esters. wikipedia.org The choice between 1,2- and 1,4-reduction of α,β-unsaturated carbonyl compounds can be influenced by the steric bulk of the hydride reagent. wikipedia.org
The table below summarizes the expected major products from the reduction of a generic dialkyl maleate under different conditions, which can be extrapolated to this compound.
| Reagent/Catalyst | Primary Functional Group Targeted | Major Product | Typical Conditions |
| H₂ / Copper-based catalyst | C=C double bond | Dialkyl Succinate | High temperature and pressure epo.orgresearchgate.net |
| H₂ / Copper-Zinc Oxide catalyst | C=C double bond and C=O of ester | 1,4-Butanediol | Higher temperature and pressure researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | C=C double bond and C=O of ester | Saturated 1,4-Diol | Etheral solvent organicchemistrydata.orgmasterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | C=C double bond (preferentially) | Dialkyl Succinate | Protic solvent, may require longer reaction times dalalinstitute.com |
| Diisobutylaluminum Hydride (DIBAL-H) | C=O of ester (partial reduction) | Aldehyde (at low temp.) | Low temperature organicchemistrydata.org |
Electrochemical Reduction
Electrochemical methods can also be employed for the reduction of maleate esters. The reduction of diethyl maleate and diethyl fumarate in pyridine (B92270) has been studied, showing two one-electron reduction waves corresponding to the reduction of the carbon-carbon double bond. umich.edu The electrochemical reduction of maleic acid to succinic acid has also been demonstrated using various cathode materials. researchgate.net
Polymer Science and Materials Applications of Bis 4 Ethylhexyl Maleate
Homopolymerization and Copolymerization Studies
Bis(2-ethylhexyl) maleate (B1232345), like other 1,2-disubstituted ethylenes, exhibits low reactivity in radical homopolymerization. The steric hindrance caused by the two bulky ester groups attached to the double bond makes it difficult for the monomer to add to a growing polymer chain. Furthermore, the radical formed on the maleate unit is relatively stable, which also inhibits propagation. Consequently, high molecular weight homopolymers of bis(2-ethylhexyl) maleate are not readily obtained through conventional free radical polymerization methods. uq.edu.au
Bis(2-ethylhexyl) maleate is frequently used as a comonomer to modify the properties of various polymers. Its incorporation can enhance flexibility, impact resistance, and adhesion due to the internal plasticization effect of its long, branched alkyl chains.
Vinyl Acetate (B1210297) and Acrylates: Extensive research has been conducted on the emulsion copolymerization of bis(2-ethylhexyl) maleate with vinyl acetate (VAc) and acrylates like butyl acrylate (B77674) (BuA) and 2-ethylhexyl acrylate (2-EHA). scispace.comresearchgate.net These copolymers are used in the formulation of adhesives and paints. The inclusion of BEHM has been shown to improve properties such as water resistance and shear strength in polyvinyl acetate (PVAc) films. scispace.comresearchgate.net For instance, interpolymers of ethylene, vinyl acetate, di-2-ethylhexyl maleate, and 2-ethylhexyl acrylate are used to create pressure-sensitive adhesives. epo.orggoogle.com A typical formulation for such an adhesive is detailed in the patent literature. google.com
| Component | Weight Percentage |
| Vinyl Ester (e.g., Vinyl Acetate) | 25 - 40% |
| Ethylene | 10 - 30% |
| Di-2-ethylhexyl maleate | 20 - 30% |
| 2-Ethylhexyl acrylate | 20 - 30% |
| Monocarboxylic Acid | 1 - 5% |
Styrene (B11656): The copolymerization of maleic anhydride (B1165640), a precursor to maleate esters, with styrene is a classic example of a system that tends to form alternating copolymers. rsc.org While specific studies on the radical copolymerization of bis(2-ethylhexyl) maleate with styrene are less common, the reactivity ratios of styrene and 2-ethylhexyl acrylate have been studied in controlled radical polymerization systems, which can provide insights into the behavior of similar comonomers. nih.gov The incorporation of bulky, flexible monomers like BEHM with styrene can be used to produce copolymers with a wide range of glass transition temperatures (Tg).
Vinyl Chloride: Bis(2-ethylhexyl) maleate can be copolymerized with vinyl chloride to achieve internal plasticization of PVC. This approach covalently bonds the plasticizing moiety to the polymer backbone, which can prevent the migration and leaching of traditional liquid plasticizers like bis(2-ethylhexyl) phthalate (B1215562) (DEHP). This is a significant advantage in applications where plasticizer migration is a concern. The synthesis of such copolymers can be achieved via free radical polymerization. escholarship.org
For example, a well-defined polymer block could be synthesized using a more reactive monomer, and then this macro-RAFT agent or macroinitiator could be used to initiate the copolymerization of a second block containing bis(2-ethylhexyl) maleate and another vinyl monomer. This would allow for the creation of amphiphilic or thermoplastic elastomeric materials where one block is flexible and hydrophobic (the BEHM-containing segment) and the other has different properties (e.g., rigid, hydrophilic). While specific examples focusing on BEHM are not widely published, the general methodologies are well-established for similar monomers like 2-ethylhexyl acrylate. ias.ac.in
Polymerization Kinetics and Mechanisms Involving Bis(4-ethylhexyl) Maleate
The kinetics of emulsion polymerization of vinyl acetate and butyl acrylate in the presence of bis(2-ethylhexyl) maleate have been investigated. scispace.comresearchgate.net In one study, the rate of polymerization (Rp) of vinyl acetate was observed to accelerate with the addition of 0.5% BEHM, reaching approximately 75% conversion in 20 minutes. scispace.com However, at higher concentrations of BEHM (1% and 1.5%), the rate of polymerization and the final conversion decreased. This inhibitory effect at higher concentrations may be due to mass transfer limitations for radical entry into the polymer particles. scispace.com
The order of the polymerization reaction with respect to the concentration of BEHM was determined for both vinyl acetate and butyl acrylate systems. scispace.com
| Monomer System | Order of Reaction with respect to BEHM |
| Vinyl Acetate | 1.3 |
| Butyl Acrylate | 1.0 |
These findings indicate that BEHM actively participates in the polymerization kinetics, not just as a passive comonomer.
A recurring observation in the polymerization of vinyl monomers in the presence of bis(2-ethylhexyl) maleate is the reduction in the molecular weight of the resulting polymer. scispace.comresearchgate.net This is strong evidence that chain transfer reactions are occurring. The allylic hydrogen atoms on the 2-ethylhexyl group are susceptible to abstraction by a growing polymer radical. This terminates the existing chain and creates a new radical on the maleate molecule, which can then initiate a new polymer chain.
This chain transfer mechanism is a key factor contributing to the lower average molecular weights observed in these systems. For example, the number average molecular weight (Mn) of polyvinyl acetate prepared in the presence of BEHM was found to be significantly lower than when a conventional surfactant was used. researchgate.net While the chain transfer constant for bis(2-ethylhexyl) maleate has not been explicitly reported in the reviewed literature, the phenomenon is well-documented for structurally similar monomers like 2-ethylhexyl acrylate, which also contains tertiary hydrogens that can participate in chain transfer. cmu.edu
Mechanistic Aspects of this compound as a Comonomer
When incorporated as a comonomer in polymerization reactions, Bis(2-ethylhexyl) maleate (a structural isomer of this compound) exhibits specific mechanistic behaviors that influence the synthesis process and the final polymer structure. Its primary role is to modify the polymer backbone, imparting properties that are not achievable with the primary monomer alone.
The reactivity of Bis(2-ethylhexyl) maleate is centered around its carbon-carbon double bond within the maleate group. This double bond can participate in free-radical polymerization with other vinyl monomers, such as vinyl acetate or acrylates. researchgate.netevitachem.com The bulky 2-ethylhexyl ester groups attached to the maleate backbone play a significant role in the polymerization kinetics. These groups can create steric hindrance, which may affect the rate of polymerization and the sequence distribution of the monomers in the final copolymer chain. The order of the polymerization reaction with respect to the Bis(2-ethylhexyl) maleate concentration has been studied to understand its influence on reaction kinetics. researchgate.net
Influence on Polymer Film Characteristics (e.g., water sensitivity, adhesion)
The inclusion of Bis(2-ethylhexyl) maleate as a comonomer has a pronounced effect on the final characteristics of polymer films, particularly concerning their interaction with water and their adhesive properties.
Water Sensitivity: A significant challenge in water-based polymer emulsions, such as those based on polyvinyl acetate (PVAc), is their sensitivity to water. The incorporation of Bis(2-ethylhexyl) maleate during polymerization helps to mitigate this issue. Research has demonstrated an improvement in the water resistance of PVAc films when Bis(2-ethylhexyl) maleate is used as a comonomer. researchgate.net The hydrophobic nature of the long, branched ethylhexyl side chains contributes to a reduction in the water absorption of the final film, enhancing its durability in moist or wet environments.
Adhesion: In the context of adhesives and coatings, adhesion to various substrates is a critical performance metric. The use of Bis(2-ethylhexyl) maleate has been shown to improve the adhesion of polymers like polybutyl acrylate. researchgate.net The bulky, flexible ethylhexyl groups can enhance the wetting characteristics of the polymer on a substrate and provide better mechanical interlocking at the interface. Furthermore, as a comonomer, it can be covalently linked to the polymer structure, preventing the migration that can occur with traditional, non-reactive plasticizers. This stable integration leads to more consistent and durable adhesive performance. researchgate.net
A study comparing the shear strength of different adhesive latex formulations highlighted the effectiveness of Bis(2-ethylhexyl) maleate. The results, summarized in the table below, show that the prepared polyvinyl acetate latex using this comonomer achieved shear strength comparable to a commercial adhesive latex. researchgate.net
| Adhesive Formulation | Shear Strength ( kg/cm ²) |
| Commercial Latex EAGL H (480/50) | 12.5 |
| Prepared PVAc Latex with 1g BEHM | 12.0 |
| Prepared PVAc Latex with Pluronic F108 | 9.0 |
| Prepared PVAc Latex with PEGTPMA | 11.0 |
This table presents a comparison of shear strength for different adhesive formulations, demonstrating the performance of Bis(2-ethylhexyl) maleate (BEHM) as a comonomer. researchgate.net
Role as a Monomer and Comonomer in Advanced Materials Development
Bis(2-ethylhexyl) maleate serves as a versatile building block, both as a primary monomer and more commonly as a comonomer, in the development of a range of advanced materials. Its unique structure, combining a reactive double bond with flexible, bulky side chains, allows for the precise tailoring of polymer properties for specific applications. evitachem.comatamanchemicals.com
Polymerization for Adhesive and Coating Formulations
Bis(2-ethylhexyl) maleate is extensively used in the formulation of adhesives and coatings. evitachem.comatamanchemicals.com When copolymerized with monomers like vinyl acetate or various acrylates, it functions as an internal plasticizer. atamanchemicals.com Unlike external plasticizers that are simply mixed into the polymer, an internal plasticizer is chemically bound to the polymer chain. This prevents the plasticizer from leaching out over time, which is crucial for maintaining long-term flexibility and performance in adhesives and coatings. evitachem.com The resulting copolymers are used in paints, lacquers, and varnishes, where the maleate component contributes to improved flexibility, adhesion, and water resistance. evitachem.comatamanchemicals.com
Integration into Fiber Treatment Agents
In the textile industry, Bis(2-ethylhexyl) maleate is incorporated into formulations for treating fibers. atamanchemicals.com These treatments can modify the surface properties of textiles, imparting desired characteristics such as softness, flexibility, and water repellency. As a component in polymer emulsions applied to fabrics, its hydrophobic alkyl chains can orient at the fiber surface, creating a more water-resistant finish. Its plasticizing effect also helps to improve the feel and drape of the treated fabric without compromising the strength of the fibers. It is also found in some hair styling products, which function by coating hair fibers. epa.gov
Applications in Synthetic Lubricants and Dispersants
The chemical structure of Bis(2-ethylhexyl) maleate makes it suitable for use in the formulation of synthetic lubricants. Esters of dicarboxylic acids, including maleic acid esterified with alcohols like 2-ethylhexanol, are recognized as a class of synthetic lubricating oils. google.comgoogle.comepo.org These esters can be used as base stocks or as additives in lubricant compositions. Their properties, such as good thermal stability and a low pour point, are advantageous in demanding lubrication environments.
Furthermore, derivatives of this compound can function as dispersants in lubricating oils. Dispersants are crucial for keeping soot and other insoluble materials suspended in the oil, preventing them from agglomerating and depositing on engine surfaces. epo.orgepo.org The polar ester group and the non-polar hydrocarbon chains of maleate-based structures provide the necessary amphiphilic character for this function.
Integration into Polymer Formulations and Matrix Interactions
The integration of Bis(2-ethylhexyl) maleate into a polymer formulation is primarily governed by its interaction with the polymer matrix, where it most often functions as a plasticizer. evitachem.com Plasticizers are added to rigid polymers like polyvinyl chloride (PVC) to increase their flexibility, reduce their melt viscosity, and lower their glass transition temperature (Tg). mcgill.caredalyc.org
The mechanism of plasticization involves the Bis(2-ethylhexyl) maleate molecules embedding themselves between the polymer chains. evitachem.com The bulky 2-ethylhexyl groups physically separate the long polymer chains, disrupting the strong intermolecular forces (such as van der Waals forces and dipole-dipole interactions) that hold the chains tightly together in a rigid state. evitachem.commcgill.caredalyc.org This separation increases the free volume within the polymer matrix, allowing the polymer chains greater mobility and making the material more flexible and easier to process. redalyc.org
The long, non-polar alkyl chains of the maleate enhance its compatibility with various polymers, particularly PVC. evitachem.com This good compatibility ensures that the plasticizer is distributed evenly throughout the polymer matrix, leading to uniform material properties and preventing issues like phase separation or "bleeding" of the plasticizer to the surface. Studies comparing maleate-based plasticizers to traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP) have shown that they can be equally or more effective at lowering the glass transition temperature and improving flexibility. mcgill.caepa.gov
| Property | PVC with DEHP | PVC with Dihexyl Maleate* |
| Stress at Break | Lower | Higher |
| Strain at Break | Comparable | Comparable |
| Torsional Modulus | Higher | Lower |
| Tensile Modulus | Higher | Lower |
| Hardness | Comparable | Comparable |
*Dihexyl maleate, a structurally similar compound to Bis(2-ethylhexyl) maleate, was found to be more effective than DEHP in improving several mechanical properties of PVC. mcgill.ca
This interaction at the molecular level allows for the creation of a wide range of flexible polymer materials tailored for applications from electrical cable insulation to automotive interiors and consumer goods.
Function as a Reactive Diluent in Polymer Systems
Reactive diluents are substances that lower the viscosity of resin systems, facilitating easier processing and handling, while also participating in the curing reaction to become an integral part of the final polymer network. abg-am.comspecialchem.com Bis(2-ethylhexyl) maleate can function as such a diluent.
| Property | Unmodified Epoxy Resin | Epoxy Resin with Reactive Diluent (Conceptual) | Mechanism of Change |
|---|---|---|---|
| Viscosity at 25°C | High (e.g., 12,000 mPa·s) | Low (e.g., 600 mPa·s) | Diluent molecules increase the free volume between polymer chains, reducing flow resistance. specialchem.com |
| Flexibility | Low (Brittle) | Increased | The incorporation of flexible aliphatic chains from the diluent into the rigid polymer network enhances chain mobility. abg-am.com |
| Chemical Resistance | High | Slightly Reduced | Reactive diluents can lower the crosslink density of the final polymer, potentially creating more pathways for chemical ingress. specialchem.com |
| Volatility | Low | Low | The diluent reacts and covalently bonds with the polymer matrix, preventing its evaporation from the cured product. evitachem.com |
Contribution to Polymer Blend Compatibility
Polymer blends are mixtures of two or more polymers that are combined to achieve properties superior to those of the individual components. A significant challenge in creating these blends is the inherent immiscibility of most polymers. Bis(2-ethylhexyl) maleate can act as a compatibilizer, improving the miscibility and interfacial adhesion between different polymer phases.
Polymerizable Surfactant Applications
Surfactants are critical components in emulsion and microemulsion polymerization, stabilizing monomer droplets and the resulting polymer particles in the aqueous phase. Conventional surfactants can desorb from the particle surface, which can be detrimental to the final product's properties. Polymerizable surfactants, or "surfmers," are designed to overcome this issue by covalently bonding to the polymer particles during polymerization.
Design of Bis(2-ethylhexyl) Maleate-based Polymerizable Surfactants
Bis(2-ethylhexyl) maleate serves as a foundational molecule or an intermediate for creating polymerizable surfactants. wikipedia.org The design of such a surfactant leverages the distinct regions of its structure.
Hydrophobic Tail : The two 2-ethylhexyl groups provide a significant nonpolar character, forming the hydrophobic part of the surfactant molecule. This region is responsible for anchoring in the oil (monomer) phase.
Polymerizable Group : The carbon-carbon double bond in the maleate backbone is the reactive site. This group enables the surfactant to copolymerize with the primary monomers, permanently attaching it to the resulting polymer particles.
Hydrophilic Head : In its original form, Bis(2-ethylhexyl) maleate lacks a strong hydrophilic head. To function as a surfactant, it must be chemically modified. A common strategy involves sulfonation of the double bond to produce bis(2-ethylhexyl) sulfosuccinate (B1259242), which introduces a highly polar sulfonate group. wikipedia.orgnih.gov
| Structural Component | Originating Moiety | Function in Surfactant |
|---|---|---|
| Hydrophobic Tail | Two 2-ethylhexyl chains | Orients into the non-aqueous (monomer) phase of an emulsion. |
| Polymerizable Group | Maleate double bond | Participates in the polymerization reaction, creating a covalent bond with the polymer particle. |
| Hydrophilic Head (Post-Modification) | e.g., Sulfonate group (from sulfonation) | Orients into the aqueous phase, providing colloidal stability. |
Role in Microemulsion Polymerization Processes
Microemulsion polymerization is a technique used to produce polymer nanoparticles with a narrow size distribution. The process occurs within thermodynamically stable, transparent microemulsions composed of oil (monomer), water, and a surfactant. The use of polymerizable surfactants is particularly advantageous in these systems.
A study involving a polymerizable form of AOT (bis[2-ethylhexyl]sulfosuccinate, sodium salt), a direct derivative of Bis(2-ethylhexyl) maleate, highlights this role. nih.gov In the polymerization of methyl methacrylate (B99206) (MMA), this polymerizable surfactant, referred to as MDOS, successfully created optically clear copolymer solids. nih.gov The research found that as the proportion of the MDOS surfmer increased, the molecular weight of the resulting copolymers also increased substantially. Furthermore, copolymers with a higher MDOS content exhibited a more compact structure. nih.gov This demonstrates that the polymerizable surfactant not only stabilizes the microemulsion but also actively influences the final polymer's molecular architecture and properties. The covalent attachment of the surfactant to the polymer particles ensures that the stabilizing layer is permanently fixed, which is crucial for maintaining the integrity and performance of the resulting nanomaterials. nih.gov
Environmental Chemistry and Fate of Bis 4 Ethylhexyl Maleate
Biodegradation Pathways and Mechanisms
Biodegradation is a key process that determines the environmental fate of organic compounds. It involves the breakdown of substances by microorganisms.
Aerobic degradation studies, particularly those using activated sludge from wastewater treatment plants, are standard methods for assessing how readily a chemical will break down in an oxygen-rich environment.
According to data from an OECD Test Guideline 301F, a Manometric Respirometry Test, Bis(2-ethylhexyl) maleate (B1232345) is considered to be readily biodegradable. sigmaaldrich.com In this study, non-adapted activated sludge was used as the inoculum at a concentration of 100 mg/l. sigmaaldrich.com Over a 28-day period, the compound achieved 60-70% biodegradation. sigmaaldrich.com However, it did not meet the 10-day time window criterion, which requires 60% degradation within 10 days of the degradation rate picking up. sigmaaldrich.com
For similar diester compounds like Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), studies in full-scale sewage treatment plants have shown that the primary removal mechanism from the water phase is sorption to sludge, with an average of 94% removal from sewage. nih.gov However, the actual biological degradation in the activated sludge process was calculated to be much lower, at around 29%. nih.gov This highlights that while a compound may be inherently biodegradable in lab tests, its physical properties can lead to other removal mechanisms dominating in real-world scenarios. nih.gov
Table 1: Aerobic Biodegradation of Bis(2-ethylhexyl) maleate
| Test Method | Inoculum | Result | Biodegradation (%) | Exposure Time | Source |
|---|---|---|---|---|---|
| OECD Test Guideline 301F | Activated sludge, non-adapted | Readily biodegradable | 60 - 70% | 28 days | sigmaaldrich.com |
While specific studies identifying the metabolic pathway of Bis(2-ethylhexyl) maleate are limited, the pathway can be inferred from the degradation of structurally similar diesters, such as Bis(2-ethylhexyl) phthalate (DEHP). The initial and most critical step in the biodegradation of these compounds is the enzymatic hydrolysis of the ester bonds.
For DEHP, this process is initiated by esterase enzymes, which break down the diester into mono(2-ethylhexyl) phthalate (MEHP) and the corresponding alcohol, 2-ethylhexanol. nih.govnih.gov MEHP is then further hydrolyzed to phthalic acid and another molecule of 2-ethylhexanol. nih.govnih.gov Following this, the aromatic ring of phthalic acid is cleaved, and the molecule is further broken down into smaller compounds that can enter central metabolic pathways. nih.gov The alcohol, 2-ethylhexanol, is typically oxidized to 2-ethylhexanoic acid and subsequently metabolized. nih.gov
By analogy, the biodegradation of Bis(2-ethylhexyl) maleate would likely proceed as follows:
First Hydrolysis: Bis(2-ethylhexyl) maleate is hydrolyzed to mono(2-ethylhexyl) maleate and 2-ethylhexanol.
Second Hydrolysis: Mono(2-ethylhexyl) maleate is broken down into maleic acid and a second molecule of 2-ethylhexanol.
Further Degradation: Both maleic acid and 2-ethylhexanol are common metabolic intermediates that are readily degraded by microorganisms into carbon dioxide and water under aerobic conditions.
Several environmental factors can significantly influence the rate and extent of biodegradation of compounds like Bis(2-ethylhexyl) maleate.
Temperature: Microbial activity is highly dependent on temperature. Studies on the degradation of DEHP by the bacterium Enterobacter spp. strain YC-IL1 showed that the optimal temperature for degradation was between 30-35°C. nih.gov The degradation rate decreased significantly at lower temperatures (15-25°C) and higher temperatures (40-45°C). nih.gov
pH: The pH of the environment affects both microbial growth and the activity of the enzymes responsible for degradation. For DEHP, the optimal pH for degradation by Burkholderia sp. SP4 was found to be 6.0, while for Enterobacter spp. YC-IL1, it was 7.0. nih.govnih.gov Degradation was observed to be significantly inhibited at pH values below 6.0 or above 9.0. nih.gov
Nutrient and Substrate Availability: The presence of other carbon sources can impact degradation. For instance, the degradation of DEHP by Burkholderia sp. SP4 was enhanced by the addition of glucose, peptone, or certain surfactants. nih.gov
Microbial Community: The presence of a microbial community adapted to degrading the specific compound is crucial. The half-life of chemicals can be significantly longer in environments where the appropriate microbial community is not present. juniperpublishers.com
Environmental Persistence and Mobility Studies
Persistence refers to the length of time a chemical remains in the environment, while mobility describes its movement through air, water, and soil.
The persistence of Bis(2-ethylhexyl) maleate is influenced by a balance between its susceptibility to biodegradation and its physical-chemical properties. Although it is classified as readily biodegradable under ideal laboratory conditions, its low water solubility and tendency to adsorb to solids can increase its persistence in certain environmental compartments. sigmaaldrich.com
The classification of Bis(2-ethylhexyl) maleate as "very toxic to aquatic life with long lasting effects" suggests that the compound can persist long enough in the aquatic environment to cause harm. sigmaaldrich.com
Studies on the analogous compound DEHP have shown it to be widely distributed in various environmental matrices, including freshwater, sediment, soils, and sewage sludge, which indicates a degree of persistence in these environments. nih.gov The rate at which such compounds leach from materials and become available in the environment is affected by factors like temperature and pH. nih.gov The half-life of chemicals in the environment can vary significantly; for example, the herbicide 2,4-D has an average half-life of 10 days in soil and water, but this can be much longer in cold or dry conditions. juniperpublishers.com
Sorption is a process where a chemical binds to particles of soil, sediment, or sludge. This process is a major factor controlling the mobility and bioavailability of organic compounds in the environment. Due to its lipophilic (fat-loving) nature and low water solubility, Bis(2-ethylhexyl) maleate is expected to have a strong tendency to adsorb to organic matter and clay particles in soil and sediment.
Research on DEHP provides significant insight into this behavior. In a study of three agricultural soils, DEHP showed strong adsorption. researchgate.netscielo.org.mx The soil distribution coefficients (Kd), which measure the ratio of the chemical sorbed to the soil versus dissolved in water, were very high, ranging from 1.8 x 10⁴ to 4.2 x 10⁴ L/kg. researchgate.netscielo.org.mx This indicates low mobility, as the compound is tightly bound to the soil particles.
The soil with the highest content of clay and organic matter (Vertisol) exhibited the highest adsorption capacity for DEHP. researchgate.netscielo.org.mx This is consistent with the general principle that the organic carbon content of soil is a primary determinant of sorption for non-polar organic compounds.
In wastewater treatment systems, this strong sorption tendency causes the compound to partition from the water phase into the sludge. nih.govd-nb.info Mass balance studies of DEHP in sewage treatment plants confirm that sorption to primary and secondary sludge is the main removal mechanism from wastewater. nih.gov
Table 2: Soil Adsorption Coefficients (Kd) for the Structurally Similar Compound DEHP
| Soil Type | Organic Matter (%) | Clay (%) | Kd (L/kg) | Source |
|---|---|---|---|---|
| Vertisol | 4.1 | 54 | 4.2 x 10⁴ | researchgate.netscielo.org.mx |
| Leptosol | 3.5 | 24 | 2.1 x 10⁴ | researchgate.netscielo.org.mx |
| Phaeozem | 3.2 | 24 | 1.8 x 10⁴ | researchgate.netscielo.org.mx |
Aquatic and Terrestrial Transformation Products
The environmental persistence of Bis(2-ethylhexyl) maleate is significantly influenced by its susceptibility to various degradation processes. In aquatic and terrestrial systems, it can be transformed through both abiotic and biotic pathways, leading to the formation of several degradation products.
Characterization of Abiotic Degradation Products (e.g., Maleic Acid from Hydrolysis)
One of the primary abiotic degradation pathways for Bis(2-ethylhexyl) maleate is hydrolysis. As an aliphatic ester, it is susceptible to the cleavage of its ester bonds in the presence of water. chemicalbook.com This reaction is the reverse of its synthesis process and results in the formation of its parent constituents: maleic acid and 2-ethylhexanol. chemicalbook.com The rate of hydrolysis can be influenced by environmental conditions such as pH, with the reaction being catalyzed by both acidic and basic conditions.
The process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the breaking of the ester linkage. This results in one molecule of Bis(2-ethylhexyl) maleate degrading into one molecule of maleic acid and two molecules of 2-ethylhexanol. The formation of a monoester, Mono(2-ethylhexyl) maleate, is an intermediate step in this process.
| Parent Compound | Degradation Process | Primary Degradation Products | Intermediate Product |
|---|---|---|---|
| Bis(2-ethylhexyl) maleate | Hydrolysis | Maleic acid, 2-Ethylhexanol | Mono(2-ethylhexyl) maleate |
Photodegradation Studies and Mechanisms
Photodegradation, or photolysis, is another significant abiotic process that contributes to the transformation of organic compounds in the environment, particularly in sunlit surface waters. While specific photodegradation studies on Bis(2-ethylhexyl) maleate are limited, the mechanisms can be inferred from studies on structurally similar compounds, such as phthalic acid esters (PAEs). nih.govnih.gov
The photodegradation of esters in aquatic environments often involves indirect photolysis, driven by the presence of natural photosensitizers like dissolved organic matter (e.g., humic and fulvic acids). These substances absorb sunlight and generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.com These radicals are powerful oxidizing agents that can attack the Bis(2-ethylhexyl) maleate molecule.
Potential photodegradation mechanisms include:
Attack on the Carbon-Carbon Double Bond: The maleate moiety contains a reactive C=C double bond, which is a prime target for attack by hydroxyl radicals. This can lead to the formation of hydroxylated intermediates and eventual cleavage of the bond.
Ester Bond Cleavage: Similar to hydrolysis, UV radiation can provide the energy to break the C-O ester bonds, a process that can be accelerated by ROS. nih.gov
Attack on the Alkyl Chain: The 2-ethylhexyl side chains can also be targeted by radicals, leading to hydrogen abstraction and subsequent oxidation reactions.
These reactions transform the parent compound into smaller, often more water-soluble and biodegradable molecules. nih.gov
Bioaccumulation Potential in Environmental Systems
Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, including water, food, and sediment. The potential for a substance to bioaccumulate is a key factor in its environmental risk assessment.
Investigation of Uptake and Accumulation in Aquatic Organisms
Direct experimental data on the bioaccumulation of Bis(2-ethylhexyl) maleate in aquatic organisms is scarce. However, its chemical structure and physicochemical properties provide strong indications of its likely behavior. The compound is characterized by high lipophilicity (fat-loving nature), as indicated by its high octanol-water partition coefficient (LogP or Log Kₒw). sielc.com This property means it has a strong tendency to move from water and accumulate in the fatty tissues of organisms.
Studies on analogous compounds, such as Bis(2-ethylhexyl) phthalate (DEHP) and other hydrophobic esters, demonstrate significant uptake and accumulation in aquatic life. mdpi.com For instance, research on the bioaccumulation of the structurally similar flame retardant bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH) in the aquatic oligochaete Lumbriculus variegatus found that the chemical is readily bioaccumulated from sediment. nih.gov Similarly, metabolites of DEHP, such as mono(2-ethylhexyl) phthalate (MEHP), have been shown to accumulate and cause biological effects in invertebrates like Daphnia magna. nih.govscispace.com This suggests that both the parent compound and its hydrolysis products have the potential for uptake.
Given its properties, Bis(2-ethylhexyl) maleate is expected to be taken up by aquatic organisms like fish, invertebrates, and microorganisms, with accumulation occurring primarily in lipid-rich tissues.
| Analogue Compound | Test Organism | Key Finding | Reference |
|---|---|---|---|
| Bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH) | Lumbriculus variegatus (Oligochaete) | Demonstrated bioaccumulation from sediment with a steady-state biota-sediment accumulation factor (BSAF) of 0.254. | nih.gov |
| Mono(2-ethylhexyl) phthalate (MEHP) | Daphnia magna (Water flea) | MEHP exposure led to the accumulation of lipid droplets and affected reproduction. | nih.govscispace.comresearchgate.net |
| Bis(2-ethylhexyl) phthalate (DEHP) | Daphnia magna (Water flea) | Chronic exposure was found to enhance reproduction in F0 and F1 generations but reduce survival and reproduction in the F2 generation. | vjol.info.vn |
Modeling and Experimental Assessment of Bioconcentration Factors
The Bioconcentration Factor (BCF) is a specific measure used to quantify the accumulation of a chemical in an organism directly from the surrounding water. regulations.gov Due to the cost and complexity of experimental BCF studies, predictive models, such as Quantitative Structure-Activity Relationships (QSARs), are often used for initial assessment. cefic-lri.org
These models rely on the physicochemical properties of a substance, with the octanol-water partition coefficient (Log Kₒw) being the most critical parameter. cefic-lri.org A high Log Kₒw value indicates that the chemical prefers to partition into octanol (B41247) (a surrogate for fat) rather than water, suggesting a high potential for bioconcentration.
Bis(2-ethylhexyl) maleate has a calculated Log Kₒw of 6.93, which is very high and strongly indicates a high potential for bioconcentration in aquatic organisms. sielc.com Regulatory frameworks often consider substances with a BCF value greater than 2,000 to 5,000 as bioaccumulative. QSAR models based on a Log Kₒw of 6.93 would likely predict a BCF value for Bis(2-ethylhexyl) maleate that falls within this range, assuming the molecule is not rapidly metabolized by the organism. ethz.ch However, it is important to note that for extremely hydrophobic substances (Log Kₒw > 7), factors like reduced membrane permeability and low aqueous solubility can sometimes limit uptake, leading to BCF values lower than those predicted by linear models.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₃₆O₄ | nist.gov |
| Molecular Weight | 340.50 g/mol | nist.govsigmaaldrich.com |
| LogP (Log Kₒw) | 6.93 (Calculated) | sielc.com |
| Water Solubility | 0.036 mg/L at 20°C | wikipedia.org |
Advanced Analytical Characterization and Quantification of Bis 4 Ethylhexyl Maleate
Chromatographic Techniques
General methodologies for the analysis of similar compounds, such as phthalate (B1215562) and maleate (B1232345) esters, often employ gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Gas Chromatography (GC) for Purity and Quantitative Analysis
For the related compound, Bis(2-ethylhexyl) maleate, GC methods have been established to determine purity. tcichemicals.comresearchgate.net These methods typically utilize capillary columns and a flame ionization detector (FID) for quantitative analysis, often with an internal standard to ensure accuracy. researchgate.net A hypothetical GC method for Bis(4-ethylhexyl) maleate would require optimization of parameters such as the column type (e.g., a non-polar or mid-polarity column), temperature program, and injector settings to achieve adequate separation from impurities.
High-Performance Liquid Chromatography (HPLC) for Trace Analysis and Impurity Profiling
Reverse-phase HPLC is a common technique for the analysis of esters like Bis(2-ethylhexyl) maleate. sielc.comsielc.com A typical method involves a C18 or similar column with a mobile phase consisting of a mixture of acetonitrile and water. sielc.comsielc.com For trace analysis of this compound, HPLC coupled with a sensitive detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, would be necessary. Impurity profiling would involve developing a gradient elution method capable of separating the main compound from any related substances or degradation products.
Coupled Techniques (e.g., GC-MS) for Structural Elucidation
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the structural elucidation of volatile and semi-volatile compounds. For the isomer Bis(2-ethylhexyl) maleate, GC-MS analysis provides a characteristic mass spectrum that can be used for identification. researchgate.netnist.gov The electron ionization (EI) mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which is unique to its structure. A GC-MS analysis of this compound would be expected to yield a distinct mass spectrum that could be used to confirm its identity and differentiate it from other isomers.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is one of the most definitive methods for structural elucidation. ¹H NMR provides information about the number and types of protons in a molecule and their connectivity, while ¹³C NMR provides information about the carbon skeleton. Spectral data for Bis(2-ethylhexyl) maleate is available, showing characteristic chemical shifts for the protons and carbons in that specific structure. chemicalbook.com For this compound, the NMR spectra would be expected to show different chemical shifts and splitting patterns, particularly for the signals corresponding to the ethyl and hexyl groups, reflecting the different substitution pattern on the alkyl chain.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. The IR spectrum of Bis(2-ethylhexyl) maleate shows characteristic absorption bands for the ester carbonyl (C=O) group and the carbon-carbon double bond (C=C) of the maleate moiety, as well as C-H and C-O stretching and bending vibrations. nist.gov The Raman spectrum provides complementary information. chemicalbook.com While the IR and Raman spectra of this compound would also be dominated by these functional group vibrations, subtle differences in the fingerprint region would be anticipated due to the different isomeric structure of the alkyl chains.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound (C₂₀H₃₆O₄), the molecular weight is approximately 340.5 g/mol . nist.govscbt.com In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺) peak corresponding to this mass.
The fragmentation of the molecular ion provides valuable structural information. The ester linkages are common sites for fragmentation. A prominent fragmentation pathway involves the cleavage of the C-O bond between the carbonyl group and the 2-ethylhexyl side chain, leading to the loss of a 2-ethylhexyl radical (•C₈H₁₇) or a 2-ethylhexene molecule. Another common fragmentation is the McLafferty rearrangement. The major fragments observed in the mass spectrum of the isomeric compound bis(2-ethylhexyl) maleate provide insight into the expected fragmentation pattern. nist.gov
Key fragment ions typically include those corresponding to the loss of one or both of the ethylhexyl side chains. The base peak, which is the most abundant ion, often results from a stable fragment. For instance, ions at m/z values of 227, 113, and others are characteristic of the fragmentation of the ester structure. nist.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 340 | [C₂₀H₃₆O₄]⁺ | Molecular Ion (M⁺) |
| 227 | [M - C₈H₁₇]⁺ | Loss of one 2-ethylhexyl radical |
| 149 | [C₈H₅O₃]⁺ | Phthalic anhydride-like fragment (common in similar plasticizers) mdpi.com |
| 113 | [C₈H₁₇]⁺ | 2-ethylhexyl cation |
| 57 | [C₄H₉]⁺ | Butyl fragment from the side chain |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of this compound.
A typical TGA experiment would involve heating a small sample of the compound at a constant rate (e.g., 10 °C/min) in an inert atmosphere, such as nitrogen, to prevent oxidative degradation. The resulting TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis. For an ester-based plasticizer like this compound, the TGA curve is expected to show a single-step or multi-step decomposition process at elevated temperatures. The key parameters obtained from the TGA curve include:
Onset Temperature (T_onset): The temperature at which significant mass loss begins, indicating the start of thermal decomposition.
Decomposition Temperature (T_d): The temperature at which the maximum rate of mass loss occurs, often identified as the peak of the derivative thermogravimetric (DTG) curve.
Mass Loss Percentage: The amount of mass lost during specific decomposition steps, which can correspond to the volatilization of the entire molecule or the loss of specific fragments.
Residue: The percentage of mass remaining at the end of the analysis, which is typically minimal for a pure organic compound that volatilizes or decomposes completely.
This data is vital for understanding the material's thermal limits during processing and application.
Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nlnih.gov DSC is used to detect and quantify the thermal energy changes associated with phase transitions and chemical reactions. nih.gov
For this compound, DSC analysis can identify key phase transitions:
Melting Point (T_m): The compound is a liquid at room temperature, with a reported melting point of -50°C. In a DSC thermogram, melting is observed as an endothermic event, appearing as a peak where the sample absorbs heat to transition from a solid to a liquid state. tudelft.nl
Glass Transition Temperature (T_g): If the compound can be cooled rapidly enough to form an amorphous solid (a glass), a glass transition may be observed. This appears as a step-like change in the baseline of the DSC curve, reflecting a change in the material's heat capacity. researchgate.net
Crystallization Temperature (T_c): Upon cooling from the liquid state, the temperature at which the compound crystallizes would be observed as an exothermic peak, as heat is released during the formation of the ordered solid structure.
| Phase Transition / Property | Typical Observation in DSC | Significance |
|---|---|---|
| Melting (T_m) | Endothermic Peak | Indicates the transition from solid to liquid. |
| Crystallization (T_c) | Exothermic Peak | Indicates the transition from liquid to a crystalline solid upon cooling. |
| Glass Transition (T_g) | Step change in baseline | Characterizes the transition of an amorphous solid from a rigid to a more flexible state. |
| Enthalpy of Fusion (ΔH_f) | Area under the melting peak | Quantifies the energy required to melt the substance. |
Method Development and Validation Protocols
Developing a robust analytical method is essential for the accurate quantification of this compound in various matrices, such as environmental samples, consumer products, or biological fluids. High-Performance Liquid Chromatography (HPLC) is a common and suitable technique for this purpose. sielc.comsielc.com
The development of an HPLC method typically involves the following steps:
Column Selection: A reverse-phase (RP) column, such as a C18 or C8, is generally effective for separating moderately nonpolar compounds like this compound from matrix components. sielc.com
Mobile Phase Optimization: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is used as the mobile phase. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and sharp peaks, especially for complex matrices. The pH of the aqueous component may be adjusted with acids like formic or phosphoric acid to improve peak shape. sielc.comsielc.com
Detector Selection: A Ultraviolet (UV) detector is commonly used for quantification if the analyte possesses a suitable chromophore. The detection wavelength is chosen at the absorbance maximum of this compound to maximize sensitivity. If higher specificity and sensitivity are required, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).
Sample Preparation: This is a critical step to remove interfering components from the matrix and concentrate the analyte. Techniques may include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or simple dilution depending on the complexity of the sample matrix and the target concentration of the analyte.
The goal is to achieve a method with good resolution, sensitivity, and a reasonable analysis time that is reliable across different sample types.
Once an analytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. Method validation is a regulatory requirement and ensures the reliability and consistency of the analytical data. The key validation parameters are defined by international guidelines.
Linearity: This demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations (e.g., 5-7 levels) and performing a linear regression analysis on the plot of instrument response versus concentration. The correlation coefficient (r) or coefficient of determination (R²) should be close to 1.
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage recovery is then calculated. Acceptance criteria for accuracy are typically within a range of 80-120%.
Precision: This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should typically be below a certain threshold (e.g., <15%).
Detection Limits:
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often the lowest concentration on the calibration curve.
| Validation Parameter | Method of Evaluation | Typical Acceptance Criteria |
|---|---|---|
| Linearity | Analysis of 5-7 concentration levels; linear regression. | Coefficient of Determination (R²) ≥ 0.99 |
| Accuracy | Spike-recovery analysis at 3 concentration levels (low, medium, high). | Mean recovery between 80% and 120%. |
| Precision (Repeatability) | Analysis of ≥6 replicates at the same concentration on the same day. | Relative Standard Deviation (RSD) ≤ 15% |
| Precision (Intermediate) | Analysis of replicates on different days or with different analysts/equipment. | Relative Standard Deviation (RSD) ≤ 20% |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) or standard deviation of the response. | Typically S/N ≥ 3 |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) or standard deviation of the response. | Typically S/N ≥ 10; must be determined with acceptable accuracy and precision. |
Application of Reference Standards for Quantification
The accurate quantification of Bis(2-ethylhexyl) maleate, a significant industrial chemical, relies heavily on the use of well-characterized reference standards. These standards are indispensable for method validation, calibration, and ensuring the traceability and reliability of analytical results across various matrices. Both primary and secondary reference standards are commercially available, providing analytical laboratories with the necessary tools for precise quantification.
Types of Reference Standards:
United States Pharmacopeia (USP) Reference Standard: This is a primary standard, intended for use in specified quality tests and assays as outlined in the USP compendia. It represents a highly purified and well-characterized source of Bis(2-ethylhexyl) maleate.
Pharmaceutical Secondary Standard / Certified Reference Material (CRM): These standards are qualified as Certified Reference Materials and offer traceability to primary standards, such as those from USP. CRMs are produced and certified under robust quality management systems (e.g., ISO 17034 and ISO/IEC 17025) and are suitable for a wide range of analytical applications, including pharmaceutical release testing, method development, and quality control. They provide a convenient and cost-effective alternative to in-house working standards.
These reference materials are suitable for various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common.
Detailed Research Findings:
The quantification of Bis(2-ethylhexyl) maleate (also known as dioctyl maleate or DOM) using reference standards has been effectively demonstrated through gas chromatography. In one such method, a GC system equipped with a polar capillary column (PEG-20M) and a flame ionization detector (FID) was used for analysis. The identity of the compound was confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).
For quantitative analysis, an internal standard method was employed, utilizing dimethyl phthalate. The reference standard was used to determine the mass relative correction factor, a critical parameter for accurate quantification with an internal standard. The method demonstrated excellent performance characteristics, which are crucial for its application in quality control and research.
The key validation parameters from this gas chromatographic method are summarized below:
| Parameter | Result |
| Analytical Technique | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Internal Standard | Dimethyl Phthalate |
| Linear Range | 10 mg/L to 1000 mg/L |
| Correlation Coefficient (r) | 0.9993 |
| Average Recovery | 96.98% - 100.26% |
| Standard Deviation of Recovery | 1.97% - 4.38% |
| Detection Limit | 0.424 mg/L |
The high correlation coefficient indicates a strong linear relationship between the concentration of Bis(2-ethylhexyl) maleate and the detector response within the specified range. The excellent recovery rates and acceptable standard deviations demonstrate the accuracy and precision of the method. The low detection limit signifies the method's sensitivity for determining even small quantities of the analyte.
The use of a Bis(2-ethylhexyl) maleate reference standard is fundamental to achieving such reliable and validated results. By preparing a series of calibration standards of known concentrations, a calibration curve is established, against which the concentration of the analyte in unknown samples can be accurately determined. This ensures that the analytical data generated is robust, reproducible, and fit for its intended purpose, whether for regulatory compliance, product quality assessment, or research and development.
Computational Chemistry and Theoretical Modeling of Bis 4 Ethylhexyl Maleate
Molecular Structure and Conformational Analysis
The molecular structure of Bis(4-ethylhexyl) maleate (B1232345), with its flexible 4-ethylhexyl chains and rotatable ester groups, gives rise to a complex conformational landscape. Understanding the preferred three-dimensional arrangements of the molecule is crucial as it dictates its physical and chemical properties.
Due to the high number of rotatable bonds in the two 4-ethylhexyl side chains, Bis(4-ethylhexyl) maleate can adopt a vast number of conformations. Exploring this complex potential energy surface is computationally demanding. Molecular mechanics (MM) methods, which employ classical force fields like AMBER or MMFF, are well-suited for rapidly evaluating the energies of a multitude of conformations. Systematic or stochastic conformational searches can identify low-energy structures.
For a more accurate determination of the molecular geometry of the most stable conformers identified through molecular mechanics, quantum chemical calculations are employed. nih.gov Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), provide a good balance between accuracy and computational cost for optimizing the geometry of organic molecules. mdpi.com
These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For the maleate core of this compound, the calculations would confirm the planarity of the α,β-unsaturated ester system due to π-electron conjugation. The geometry of the ester groups and the orientation of the alkyl chains relative to the core can be precisely determined.
Table 1: Predicted Molecular Geometry Parameters for the this compound Core (Note: These are representative values based on quantum chemical calculations of similar α,β-unsaturated esters. Actual values for this compound would require specific calculation.)
| Parameter | Atom Pair/Triplet/Quad | Predicted Value |
| Bond Length | C=C (maleate) | ~1.34 Å |
| Bond Length | C-C (single, maleate) | ~1.48 Å |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.35 Å |
| Bond Angle | C=C-C (maleate) | ~122° |
| Bond Angle | O=C-O (ester) | ~125° |
| Dihedral Angle | O=C-C=C | ~0° or ~180° (s-trans vs. s-cis) |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. pku.edu.cn For this compound, this could include its synthesis via esterification or its participation in subsequent reactions like isomerization or addition reactions.
Transition State Theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.orgbritannica.com Computational methods allow for the location of transition state (TS) structures, which are saddle points on the potential energy surface connecting reactants and products. pressbooks.pub The energy of the transition state relative to the reactants determines the activation energy barrier of the reaction. nih.govresearchgate.net
For the acid-catalyzed esterification to form this compound, computational analysis would involve modeling the protonation of maleic anhydride (B1165640) or acid, the nucleophilic attack by 4-ethylhexanol, and the subsequent formation of tetrahedral intermediates and elimination of water. mdpi.comchemguide.co.uk By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located transition state correctly connects the desired reactant and product minima. mdpi.com
Many reactions involving esters are catalyzed. For instance, the isomerization of a maleate to a fumarate (B1241708) (the more thermodynamically stable trans-isomer) can be catalyzed by various agents. A computational study could elucidate the mechanism of such a catalytic process. researchgate.net
This involves modeling the interaction of the catalyst with the this compound substrate. Each step of the proposed catalytic cycle, including catalyst-substrate binding, the chemical transformation step(s), and product release with catalyst regeneration, would be modeled. For example, in an amine-catalyzed isomerization, calculations would model the nucleophilic addition of the amine to the maleate double bond, the rotation around the central C-C bond in the intermediate, and the subsequent elimination of the amine to yield the fumarate. researchgate.net The calculated energy barriers for each step would identify the rate-determining step of the entire catalytic cycle.
Electronic Structure Investigations
The electronic structure of a molecule governs its reactivity and spectroscopic properties. For this compound, the key feature is the α,β-unsaturated ester system. fiveable.me
The conjugated π-system, which includes the C=C double bond and the two carbonyl groups, leads to specific electronic properties. The electron-withdrawing nature of the ester groups deactivates the carbon-carbon double bond towards electrophilic attack but activates it for nucleophilic conjugate addition. uobabylon.edu.iq
Quantum chemical calculations can provide detailed information about the electronic structure, including the distribution of molecular orbitals and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For an α,β-unsaturated ester, the HOMO is typically associated with the C=C π-bond, while the LUMO is a π* orbital distributed over the entire conjugated system.
Table 2: Predicted Electronic Properties for this compound (Note: These are representative values based on DFT calculations of similar α,β-unsaturated esters. Actual values for this compound would require specific calculation.)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | ~ -1.5 eV | Relates to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicator of kinetic stability and reactivity |
| Dipole Moment | ~ 2.5 D | Influences solubility and intermolecular interactions |
These computational investigations provide a comprehensive, atom-level understanding of this compound, from its preferred shape to its electronic reactivity, guiding further experimental studies and applications.
Q & A
Q. What analytical methods are recommended for quantifying bis(2-ethylhexyl) maleate impurities in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) using a Zorbax XDB-C18 Rapid Resolution column (L1 phase) is the standard method, replacing outdated polarographic techniques due to environmental concerns with mercury. The HPLC protocol involves dissolving the sample in ethanol, injecting equal volumes of test and standard solutions, and calculating impurity levels via peak response ratios. Retention times are ~0.4 minutes for docusate and ~1.5 minutes for bis(2-ethylhexyl) maleate .
Q. How should researchers handle bis(2-ethylhexyl) maleate to ensure laboratory safety?
- Use NIOSH-approved respirators, nitrile gloves, and chemical goggles during handling.
- Avoid skin contact; wash thoroughly with water if exposed.
- Store in sealed containers away from oxidizers and heat sources.
- For spills, absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .
Q. What are the critical physicochemical properties of bis(2-ethylhexyl) maleate relevant to experimental design?
Advanced Research Questions
Q. How can orthogonal experimental design optimize bis(2-ethylhexyl) maleate synthesis or purification?
Apply factorial design to evaluate variables like reaction temperature, solvent ratio, and catalyst concentration. For example:
Q. How to resolve discrepancies between HPLC and polarographic data in impurity profiling?
Polarography measures diffusion currents of electroactive species, while HPLC relies on chromatographic separation. Cross-validate results by:
Q. What theoretical frameworks guide mechanistic studies of bis(2-ethylhexyl) maleate in polymer or surfactant systems?
Link research to:
- Flory-Huggins theory for solubility parameter analysis in polymer matrices.
- Critical micelle concentration (CMC) models for surfactant behavior studies. These frameworks help predict phase separation, micelle formation, and stability in formulation studies .
Q. How to integrate mass spectrometry (MS) with existing analytical workflows for structural elucidation?
- Use electron ionization (EI)-MS (NIST reference: 133337) to fragment bis(2-ethylhexyl) maleate and identify characteristic ions (e.g., m/z 340.50 for molecular ion).
- Cross-reference with HPLC retention times to confirm peak identity in complex mixtures .
Methodological Notes
- Data Contradictions : Always replicate experiments under controlled conditions (e.g., pH, solvent purity) to minimize variability in impurity assays .
- Environmental Impact : Avoid aqueous discharge; bis(2-ethylhexyl) maleate exhibits low aquatic toxicity but may bioaccumulate due to hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
